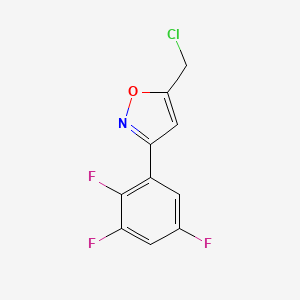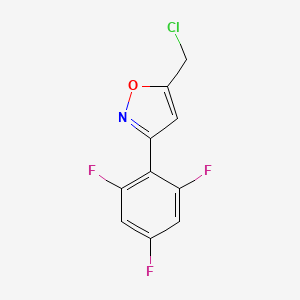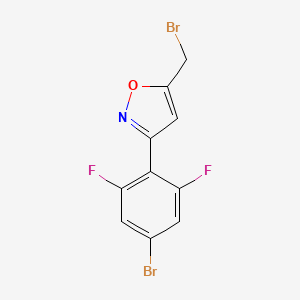
2,5-Dichloro-3-mercaptopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-3-mercaptopyridine is a chlorinated heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of two chlorine atoms at the 2nd and 5th positions and a mercapto group (-SH) at the 3rd position on the pyridine ring. It is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the reaction of pentachloropyridine with potassium or sodium hydrogen sulfide, which selectively replaces the chlorine atoms at specific positions to yield the desired product .
Industrial Production Methods: Industrial production of 2,5-Dichloro-3-mercaptopyridine often employs large-scale chlorination processes followed by nucleophilic substitution reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dichloro-3-mercaptopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding pyridine derivatives with different substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and thiourea are commonly used under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide and potassium permanganate are employed.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Major Products Formed:
Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Disulfides and sulfonic acids.
Reduction: Reduced pyridine derivatives.
Aplicaciones Científicas De Investigación
2,5-Dichloro-3-mercaptopyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,5-Dichloro-3-mercaptopyridine involves its reactivity towards nucleophiles and electrophiles. The electron-deficient nature of the pyridine ring, due to the presence of chlorine atoms, makes it highly reactive towards nucleophilic attack. The mercapto group can participate in redox reactions, forming disulfides or sulfonic acids, which can further interact with biological molecules and enzymes .
Comparación Con Compuestos Similares
2-Mercaptopyridine: Lacks the chlorine substituents and has different reactivity and applications.
3,5-Dichloropyridine: Lacks the mercapto group and has different chemical properties and uses.
2,3,5,6-Tetrachloropyridine: Contains more chlorine atoms and has different reactivity patterns.
Uniqueness: 2,5-Dichloro-3-mercaptopyridine is unique due to the combination of chlorine and mercapto substituents, which impart distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of derivatives and applications in various fields .
Propiedades
IUPAC Name |
2,5-dichloropyridine-3-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NS/c6-3-1-4(9)5(7)8-2-3/h1-2,9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOKBJQKBHAPQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1S)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2,4,6-Trifluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B8226081.png)
![1-[3-(2,4,6-Trifluorophenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B8226082.png)


![[3-(4-Bromo-2,6-difluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B8226094.png)
![1-[3-(4-Bromo-2,6-difluorophenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B8226098.png)

![1-[3-(4-Chloro-2,6-difluorophenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B8226114.png)





